Cas no 283170-40-1 (4-(3-bromopropyl)-2,6-dimethoxyphenol)

4-(3-Bromopropyl)-2,6-dimethoxyphenol is a brominated phenolic compound featuring a propyl linker with a terminal bromine substituent, offering versatile reactivity for further synthetic modifications. The dimethoxy groups adjacent to the hydroxyl functionality enhance steric protection and electronic stability, making it useful in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and agrochemical applications. Its well-defined structure allows for precise functionalization, while the bromopropyl group provides a handle for nucleophilic substitution or metal-catalyzed transformations. This compound is valued for its potential in constructing complex molecular architectures with controlled regioselectivity.
4-(3-bromopropyl)-2,6-dimethoxyphenol structure
283170-40-1 structure
商品名:4-(3-bromopropyl)-2,6-dimethoxyphenol
CAS番号:283170-40-1
MF:C11H15BrO3
メガワット:275.139003038406
CID:6444212
PubChem ID:53434534

4-(3-bromopropyl)-2,6-dimethoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(3-bromopropyl)-2,6-dimethoxyphenol
    • 283170-40-1
    • EN300-1939288
    • インチ: 1S/C11H15BrO3/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,13H,3-5H2,1-2H3
    • InChIKey: AJXYETGOVWUXGN-UHFFFAOYSA-N
    • ほほえんだ: BrCCCC1C=C(C(=C(C=1)OC)O)OC

計算された属性

  • せいみつぶんしりょう: 274.02046g/mol
  • どういたいしつりょう: 274.02046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.7Ų

4-(3-bromopropyl)-2,6-dimethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939288-2.5g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
2.5g
$1988.0 2023-09-17
Enamine
EN300-1939288-10.0g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
10g
$4360.0 2023-05-31
Enamine
EN300-1939288-0.25g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
0.25g
$933.0 2023-09-17
Enamine
EN300-1939288-1g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
1g
$1014.0 2023-09-17
Enamine
EN300-1939288-10g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
10g
$4360.0 2023-09-17
Enamine
EN300-1939288-1.0g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
1g
$1014.0 2023-05-31
Enamine
EN300-1939288-5g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
5g
$2940.0 2023-09-17
Enamine
EN300-1939288-0.1g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
0.1g
$892.0 2023-09-17
Enamine
EN300-1939288-5.0g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
5g
$2940.0 2023-05-31
Enamine
EN300-1939288-0.5g
4-(3-bromopropyl)-2,6-dimethoxyphenol
283170-40-1
0.5g
$974.0 2023-09-17

4-(3-bromopropyl)-2,6-dimethoxyphenol 関連文献

4-(3-bromopropyl)-2,6-dimethoxyphenolに関する追加情報

Chemical Profile of 4-(3-bromopropyl)-2,6-dimethoxyphenol (CAS No. 283170-40-1)

4-(3-bromopropyl)-2,6-dimethoxyphenol, identified by its Chemical Abstracts Service number CAS No. 283170-40-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the phenol class, characterized by its hydroxyl group attached to an aromatic ring. The presence of both bromine and methoxy substituents on the aromatic ring, along with a propyl side chain, endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.

The structural features of 4-(3-bromopropyl)-2,6-dimethoxyphenol make it a versatile building block for the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. These types of structures are prevalent in many bioactive compounds, including drugs and natural products. The dimethoxy groups at the 2- and 6-positions enhance the lipophilicity of the molecule while also influencing its electronic properties, making it a suitable candidate for further functionalization.

In recent years, there has been growing interest in developing novel phenolic derivatives as potential therapeutic agents. Phenols, due to their ability to chelate metal ions and their antioxidant properties, have been explored for applications in treating various diseases, including neurodegenerative disorders and cancer. The compound 4-(3-bromopropyl)-2,6-dimethoxyphenol has been studied in the context of its potential role as an intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways.

One of the most promising areas of research involving 4-(3-bromopropyl)-2,6-dimethoxyphenol is its application in the development of anticancer agents. Several studies have demonstrated that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. The bromine substituent in 4-(3-bromopropyl)-2,6-dimethoxyphenol allows for further derivatization through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups that could enhance binding affinity to biological targets.

Moreover, the methoxy groups in this compound contribute to its solubility and bioavailability, which are critical factors for drug development. By modulating the electronic and steric properties of the aromatic ring, researchers can fine-tune the pharmacokinetic profile of derivatives derived from 4-(3-bromopropyl)-2,6-dimethoxyphenol. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

Recent advances in computational chemistry have also facilitated the design of new derivatives based on 4-(3-bromopropyl)-2,6-dimethoxyphenol. Molecular modeling studies have been employed to predict the binding modes of this compound and its analogs with potential target proteins. These insights have guided synthetic efforts toward optimizing lead compounds for preclinical testing. For instance, virtual screening techniques have identified several derivatives that show enhanced binding affinity to kinases and other enzymes implicated in cancer progression.

The synthesis of 4-(3-bromopropyl)-2,6-dimethoxyphenol itself is an interesting challenge due to the need for precise regioselectivity during functionalization. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent developments in synthetic methodologies have made it possible to access this compound more efficiently. For example, one approach involves a one-pot reaction sequence that introduces both bromine and methoxy groups in high yield while minimizing byproduct formation.

In conclusion,4-(3-bromopropyl)-2,6-dimethoxyphenol (CAS No. 283170-40-1) represents a promising intermediate for pharmaceutical research and development. Its unique structural features offer opportunities for designing novel bioactive molecules with potential applications in oncology and other therapeutic areas. As our understanding of biological pathways continues to expand,4-(3-bromopropyl)-2,6-dimethoxyphenol and its derivatives are likely to play an increasingly important role in drug discovery efforts worldwide.

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